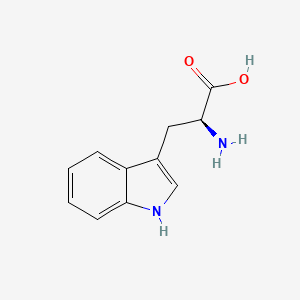

L-Tryptophan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble in acetic acid, ethanol; insoluble in ethyl ether

Solubility in water: 0.23 g/L at 0 °C, 11.4 g/L at 25 °C, 17.1 g/L at 50 °C, 27.95 g/L at 75 °C, 49.9 g/L at 100 °C

Soluble 1 in 100 of water; very slightly soluble in alcohol; practically insoluble chloroform and ether; soluble in hot alcohol and solutions of dilute acids and alkali hydroxides.

13.4 mg/mL at 25 °C

Synonyms

Canonical SMILES

Isomeric SMILES

L-Tryptophan (CAS 73-22-3) is an essential, proteinogenic aromatic amino acid critical for mammalian and avian metabolism. As a highly purified L-enantiomer, it serves as a foundational precursor for protein synthesis, the kynurenine-niacin pathway, and serotonergic neurotransmitters [1]. In industrial procurement, its value is defined by its chiral purity, specific metabolic routing, and thermal resilience, making it a non-negotiable raw material in pharmaceutical formulations, chemically defined cell culture media, and high-efficiency monogastric animal feed [1].

Substituting L-Tryptophan with racemic DL-Tryptophan or downstream metabolites like 5-Hydroxytryptophan (5-HTP) severely compromises process efficiency and biological performance. In monogastric nutrition, the D-isomer is poorly utilized, meaning racemic mixtures offer drastically lower biological value and create metabolic waste [1]. In clinical and cell culture applications, substituting L-Tryptophan with 5-HTP fails because 5-HTP bypasses the rate-limiting tryptophan hydroxylase step and is exclusively committed to serotonin synthesis, completely depriving cells of the precursor needed for essential protein synthesis and niacin production via the kynurenine pathway [2].

Enantiomeric Superiority in Monogastric Bioavailability

The biological efficacy of tryptophan is heavily dependent on its chiral form. In avian models, the relative biological utilization of the racemic DL-Tryptophan mixture is only about 55% compared to pure L-Tryptophan, while isolated D-Tryptophan drops to approximately 15% utilization[1]. Furthermore, when glucose is the primary carbohydrate source, L-Tryptophan is approximately twice as active as DL-Tryptophan in fulfilling niacin replacement requirements [1].

| Evidence Dimension | Relative biological utilization in monogastric models |

| Target Compound Data | 100% relative utilization (L-Tryptophan) |

| Comparator Or Baseline | ~55% (DL-Tryptophan) and ~15% (D-Tryptophan) |

| Quantified Difference | 45% loss in efficacy when using the racemic mixture instead of the pure L-enantiomer |

| Conditions | In vivo monogastric dietary assimilation (chick models) |

Feed manufacturers and agricultural procurers must specify pure L-Tryptophan to avoid the severe metabolic inefficiency and economic waste associated with racemic DL-Tryptophan.

Broad-Spectrum Metabolic Routing vs. Targeted Serotonergic Precursors

While 5-HTP is often compared to L-Tryptophan for neurological applications, their metabolic fates dictate distinct procurement uses. Approximately 90% of L-Tryptophan is directed into the kynurenine pathway (producing niacin) and fundamental protein synthesis, leaving only ~10% for serotonin and melatonin production[1]. In contrast, 5-HTP bypasses the rate-limiting tryptophan hydroxylase enzyme and is exclusively converted to serotonin [1].

| Evidence Dimension | Metabolic pathway allocation |

| Target Compound Data | ~90% directed to kynurenine pathway and protein synthesis (L-Tryptophan) |

| Comparator Or Baseline | 100% committed to serotonin synthesis (5-HTP) |

| Quantified Difference | L-Tryptophan provides essential proteinogenic and niacin precursors; 5-HTP provides 0% proteinogenic utility |

| Conditions | In vivo cellular metabolism and blood-brain barrier transport |

For chemically defined cell culture media and total parenteral nutrition, L-Tryptophan is an irreplaceable baseline ingredient, whereas 5-HTP is strictly limited to targeted neurotransmitter supplementation.

High Thermal Stability for Extrusion and Sterilization

Industrial processing of amino acids, such as feed pelleting or bioreactor media sterilization, requires verified thermal stability. Thermogravimetric analysis (TGA) confirms that pure L-Tryptophan maintains structural integrity under heat, exhibiting stability up to 270 °C before the onset of gradual framework decomposition [1].

| Evidence Dimension | Thermal degradation onset temperature |

| Target Compound Data | Thermally stable up to 270 °C |

| Comparator Or Baseline | Standard industrial processing temperatures (e.g., autoclaving at 121 °C, pelleting at 70-90 °C) |

| Quantified Difference | Thermal stability buffer of >140 °C above standard sterilization temperatures |

| Conditions | Thermogravimetric analysis (TGA) under inert atmosphere |

Ensures that L-Tryptophan will not degrade, decarboxylate, or lose biological titer during high-temperature manufacturing processes like extrusion or heat sterilization.

Solvent-Dependent Solubility for High-Yield Crystallization

The solubility profile of L-Tryptophan is highly sensitive to solvent composition, which is a critical parameter for industrial purification and formulation. Mole fraction solubility studies demonstrate that L-Tryptophan is highly soluble in pure water, but its solubility decreases drastically as the mole fraction of methanol increases [1]. This inverse relationship with methanol concentration allows for highly effective anti-solvent crystallization processes compared to relying on pure aqueous evaporation [1].

| Evidence Dimension | Mole fraction solubility variation |

| Target Compound Data | High solubility in pure water, sharply decreasing with methanol addition |

| Comparator Or Baseline | Pure aqueous solubility baseline |

| Quantified Difference | Significant reduction in solubility in binary aqueous-methanol mixtures, enabling rapid precipitation |

| Conditions | Saturated solubility measurements at 288.15–308.15 K |

Allows chemical engineers to design highly efficient, low-energy crystallization and recovery workflows during the bulk manufacturing of L-Tryptophan.

High-Efficiency Monogastric Feed Supplementation

Based on its 100% relative biological utilization compared to the ~55% efficacy of racemic mixtures [1], pure L-Tryptophan is the standard for fortifying maize- and soybean-based diets in swine and poultry, ensuring optimal growth without the metabolic waste associated with D-isomers.

Chemically Defined Cell Culture Media

Because 90% of L-Tryptophan is routed toward protein synthesis and the kynurenine pathway [2], it is a mandatory, non-substitutable component in basal media (e.g., DMEM, RPMI) for biopharmaceutical manufacturing, where downstream metabolites like 5-HTP cannot support cell growth or monoclonal antibody production.

Sustained-Release Nutraceuticals and Clinical Nutrition

Unlike 5-HTP, which has a rapid absorption and short half-life, L-Tryptophan utilizes shared transport mechanisms across the blood-brain barrier [2]. This rate-limited uptake makes it the selected precursor for parenteral nutrition and supplements designed for sustained, long-term maintenance of healthy sleep and mood patterns without rapid tolerance buildup.

Purity

Physical Description

Solid; [Merck Index] White to slightly yellowish-white odorless solid; [HSDB] White powder; [Sigma-Aldrich MSDS]

Solid

Color/Form

White to slightly yellowish-white ... crystals or crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Slightly bitte

LogP

-1.05 (LogP)

log Kow = -1.06

-1.06

Odor

Decomposition

Appearance

Melting Point

282 °C (decomposes)

230 °C

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 7 of 8 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 8 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

/EXPTL USE/: Inhibition of Walker 256 intramuscular carcinoma in rats by admin of l-tryptophan.

(L)-Tryptophan decreases sleep latency and slightly increases sleeping time without altering qualitative characteristics of polygraphic patterns during sleep in normal subjects. In insomniac patients, it increases sleeping time and decreases both sleep latency and number of awakenings.

Beneficial effects were observed when L-tryptophan was administered to 2 patients with myoclonus. In each case suspension of methylcellulose and water containing 1 g of (L)-tryptophan/15 mL was prepared and administered orally at a level of 10 g daily in 5 divided doses.

For more Therapeutic Uses (Complete) data for (L)-Tryptophan (11 total), please visit the HSDB record page.

Pharmacology

Tryptophan is the least plentiful of all 22 amino acids and an essential amino acid in humans (provided by food), Tryptophan is found in most proteins and a precursor of serotonin. Tryptophan is converted to 5-hydroxy-tryptophan (5-HTP), converted in turn to serotonin, a neurotransmitter essential in regulating appetite, sleep, mood, and pain. Tryptophan is a natural sedative and present in dairy products, meats, brown rice, fish, and soybeans. (NCI04)

MeSH Pharmacological Classification

ATC Code

N06 - Psychoanaleptics

N06A - Antidepressants

N06AX - Other antidepressants

N06AX02 - Tryptophan

Mechanism of Action

Findings indicate that enhanced rates of serotonin turnover produced by (L)-tryptophan and physical restraint are associated with inhibition of thyroid-stimulating hormone (TSH) and stimulation of prolactin release from anterior pituitary in rats.

L-Tryptophan, an indispensable amino acid, serves as a precursor for several small molecules of functional significance including the vitamin niacin, the neurotransmitter serotonin, the metabolite tryptamine, and the pineal hormone melatonin. Increases in tryptophan have been shown to increase synthesis of the neurotransmitters in brain, blood, and other body organs.

Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Amino acids/

The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome.

For more Mechanism of Action (Complete) data for (L)-Tryptophan (7 total), please visit the HSDB record page.

Vapor Pressure

Pictograms

Irritant

Other CAS

73-22-3

54-12-6

Absorption Distribution and Excretion

Absorption and Fate. Tryptophan is readily absorbed from the gastro-intestinal tract. Tryptophan is extensively bound to serum albumin. It is metabolized to serotonin and other metabolites, incl kynurenine derivatives, and excreted in the urine. Pyridoxine and ascorbic acid appear to be concerned in its metabolism.

Although the free amino acids dissolved in the body fluids are only a very small proportion of the body's total mass of amino acids, they are very important for the nutritional and metabolic control of the body's proteins. ... Although the plasma compartment is most easily sampled, the concentration of most amino acids is higher in tissue intracellular pools. Typically, large neutral amino acids, such as leucine and phenylalanine, are essentially in equilibrium with the plasma. Others, notably glutamine, glutamic acid, and glycine, are 10- to 50-fold more concentrated in the intracellular pool. Dietary variations or pathological conditions can result in substantial changes in the concentrations of the individual free amino acids in both the plasma and tissue pools. /Amino acids/

After ingestion, proteins are denatured by the acid in the stomach, where they are also cleaved into smaller peptides by the enzyme pepsin, which is activated by the increase in stomach acidity that occurs on feeding. The proteins and peptides then pass into the small intestine, where the peptide bonds are hydrolyzed by a variety of enzymes. These bond-specific enzymes originate in the pancreas and include trypsin, chymotrypsins, elastase, and carboxypeptidases. The resultant mixture of free amino acids and small peptides is then transported into the mucosal cells by a number of carrier systems for specific amino acids and for di- and tri-peptides, each specific for a limited range of peptide substrates. After intracellular hydrolysis of the absorbed peptides, the free amino acids are then secreted into the portal blood by other specific carrier systems in the mucosal cell or are further metabolized within the cell itself. Absorbed amino acids pass into the liver, where a portion of the amino acids are taken up and used; the remainder pass through into the systemic circulation and are utilized by the peripheral tissues. /Amino acids/

For more Absorption, Distribution and Excretion (Complete) data for (L)-Tryptophan (9 total), please visit the HSDB record page.

Metabolism Metabolites

In Hartnup disease ... tryptophane appear/s/ in urine due to defective renal and intestinal absorption of tryptophane ... It is an intermediary metabolite in the synthesis of serotonin (5-hydroxytryptamine) and 5-hydroxyindole acetic acid (HIAA).

Patients with bladder cancer excreted significantly more kynurenic acid, acetylkynurenine, kynurenine, and 3-hydroxykynurenine after ingesting a loading dose of L-tryptophan than did control subjects with no known disease.

Tryptophan is metabolized in the liver by tryptophan pyrrolase and tryptophan hydroxylase. Metabolites include hydroxytryptophan, which is then converted to serotonin, and kynurenine derivatives. Some tryptophan is converted to nicotinic acid and nicotinamide. Pyridoxine and ascorbic acid are cofactors in the decarboxylation and hydroxylation, respectively, of tryptophan; pyridoxine apparently prevents the accumulation of the kynurenine metabolites.

Yields indole-3-pyruvic acid in man ... and in rats; yields tryptamine in guinea pigs. /From table/

For more Metabolism/Metabolites (Complete) data for (L)-Tryptophan (21 total), please visit the HSDB record page.

Associated Chemicals

Tryptophan (DL); 54-12-6

Wikipedia

Drug Warnings

Tryptophan-containing products have been associated with the eosinophilia-myalgia syndrome. Other adverse effects that have been reported include nausea, headache, lightheadedness, and drowsiness.

An increased incidence of bladder tumours has been reported in mice given l-tryptophan orally as well as in cholesterol pellets embedded in the bladder lumen. However, there was no increase in tumour incidence when only high-dose, oral tryptophan was given.

Tryptophan has been associated with eosinophilia-myalgia syndrome; caution is advised in patients receiving the drug who develop some, but not all, of the symptoms of this syndrome. It should not be used in those with a history of eosinophilia-myalgia syndrome associated with tryptophan treatment.

For more Drug Warnings (Complete) data for (L)-Tryptophan (7 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Methods of Manufacturing

Synthesis starting with beta-indolylaldehyde and hippuric acid; ... from hydantoin; alternate route starting with 3-indoleacetonitrile.

General Manufacturing Information

L-Tryptophan: ACTIVE

An essential amino acid for human development; precursor of serotonin.

60 mg of tryptophan is approx equiv to 1.0 mg of niacin. /Tryptophan/

The amino acids that are incorporated into mammalian protein are alpha-amino acids, with the exception of proline, which is an alpha-imino acid. This means that they have a carboxyl group, an amino nitrogen group, and a side chain attached to a central alpha-carbon. Functional differences among the amino acids lie in the structure of their side chains. In addition to differences in size, these side groups carry different charges at physiological pH (e.g., nonpolar, uncharged but polar, negatively charged, positively charged); some groups are hydrophobic (e.g., branched chain and aromatic amino acids) and some hydrophilic (most others). These side chains have an important bearing on the ways in which the higher orders of protein structure are stabilized and are intimate parts of many other aspects of protein function.

Analytic Laboratory Methods

Method: AOAC 988.15; Procedure: ion exchange chromatographic method; Analyte: tryptophan; Matrix: foods and food & feed ingredients; Detection Limit: not provided.

TECHNIQUE OF DOUBLE-BEAM FLUORESCENCE SPECTROPHOTOMETRY FOR DETERMINATION OF TRYPTOPHAN IN PROTEINS.

Determination of tryptophan in foods by isocratic reversed-phase HPLC.

Clinical Laboratory Methods

An HPLC method for the determination of tryptophan and its metabolites in maternal and umbilical cord plasma is described. Chromatography was carried out on a column packed with 10 um IRICA RP-18 using as mobile phase a mixture of 0.1 M NaOAc, 0.1 M citric acid, 0.03 mM Na2EDTA, and 5-30% acetonitrile or 10-37% MeOH. Recovery range was99.0-100.7% for tryptophan and its metabolites. Interassay relative standard deviation was in the range of 1.5-5.7% for tryptophan and its metabolites. Detection limits were <150 pg/ml for 5-HTP, 177.5 pg/ml for 5-HT): 190 pg/ml for 5-HIAA, 437 pg/ml for tryptophan. The detection limits for 5-HT and 5-HIAA were sufficient for clinical determination of pregnancy. The method was applied to the determination of tryptophan and metabolites in maternal vein plasma and in umbilical artery and vein plasma.

A capillary electrophoresis method for separation and detection with time-of-flight mass spectrometry is described for tryptophan metabolites in the kynurenic pathway...

A liquid chromatographic-tandem mass spectrometric method measures 3-hydroxykynurenine and 3-hydroxyanthranilic acid in addition to tryptophan and kynurenine both intra- and extracellularly. After reversed phase HPLC separation, the compounds were detected in the MS positive multiple reaction monitoring mode...

Storage Conditions

Interactions

Although tryptophan has been given to patients receiving MAOIs in the belief that clinical efficacy may be improved, it should be noted that the adverse effects may also be potentiated.

Use of tryptophan with drugs that inhibit the reuptake of serotonin may exacerbate the adverse effects of the latter and precipitate the serotonin syndrome.

There have been occasional reports of sexual disinhibition in patients taking tryptophan with phenothiazines or benzodiazepines.

For more Interactions (Complete) data for (L)-Tryptophan (16 total), please visit the HSDB record page.

Dates

2: Badawy AA. Targeting tryptophan availability to tumors: the answer to immune escape? Immunol Cell Biol. 2018 Jun 10. doi: 10.1111/imcb.12168. [Epub ahead of print] PubMed PMID: 29888434.

3: Wu T, Xu J, Xie W, Yao Z, Yang H, Sun C, Li X. Pseudomonas aeruginosa L10: A Hydrocarbon-Degrading, Biosurfactant-Producing, and Plant-Growth-Promoting Endophytic Bacterium Isolated From a Reed (Phragmites australis). Front Microbiol. 2018 May 25;9:1087. doi: 10.3389/fmicb.2018.01087. eCollection 2018. PubMed PMID: 29887849; PubMed Central PMCID: PMC5980988.

4: Shima K, Kaeding N, Ogunsulire IM, Kaufhold I, Klinger M, Rupp J. Interferon-γ interferes with host cell metabolism during intracellular Chlamydia trachomatis infection. Cytokine. 2018 Jun 6. pii: S1043-4666(18)30237-0. doi: 10.1016/j.cyto.2018.05.039. [Epub ahead of print] PubMed PMID: 29885991.

5: Fuentes-Lemus E, Silva E, Barrias P, Aspee A, Escobar E, Lorentzen LG, Carroll L, Leinisch F, Davies MJ, López-Alarcón C. Aggregation of α- and β- caseins induced by peroxyl radicals involves secondary reactions of carbonyl compounds as well as di-tyrosine and di-tryptophan formation. Free Radic Biol Med. 2018 Jun 7. pii: S0891-5849(18)31009-8. doi: 10.1016/j.freeradbiomed.2018.06.005. [Epub ahead of print] PubMed PMID: 29885785.

6: Pal S, Aute R, Sarkar P, Bose S, Deshmukh MV, Chattopadhyay A. Constrained dynamics of the sole tryptophan in the third intracellular loop of the serotonin(1)(A) receptor. Biophys Chem. 2018 Jun 1;240:34-41. doi: 10.1016/j.bpc.2018.05.008. [Epub ahead of print] PubMed PMID: 29885563.

7: Sun SL, Yang WL, Fang WW, Zhao YX, Guo L, Dai YJ. The plant growth-promoting rhizobacterium Variovorax boronicumulans CGMCC 4969 regulates the level of indole-3-acetic acid synthesized from indole-3-acetonitrile. Appl Environ Microbiol. 2018 Jun 8. pii: AEM.00298-18. doi: 10.1128/AEM.00298-18. [Epub ahead of print] PubMed PMID: 29884755.

8: Yu E, Papandreou C, Ruiz-Canela M, Guasch-Ferre M, Clish CB, Dennis C, Liang L, Corella D, Fitó M, Razquin C, Lapetra J, Estruch R, Ros E, Cofán M, Arós F, Toledo E, Serra-Majem L, Sorlí JV, Hu FB, Martinez-Gonzalez MA, Salas-Salvado J. Association of Tryptophan Metabolites with Incident Type 2 Diabetes in the PREDIMED Trial: A Case-Cohort Study. Clin Chem. 2018 Jun 8. pii: clinchem.2018.288720. doi: 10.1373/clinchem.2018.288720. [Epub ahead of print] PubMed PMID: 29884676.

9: Castro NSS, Laia CAT, Maiti BK, Cerqueira NMFSA, Moura I, Carepo MSP. Small phospho-donors phosphorylate MorR without inducing protein conformational changes. Biophys Chem. 2018 May 31;240:25-33. doi: 10.1016/j.bpc.2018.05.009. [Epub ahead of print] PubMed PMID: 29883882.

10: Miękus N, Olędzka I, Harshkova D, Liakh I, Plenis A, Kowalski P, Bączek T. Comparison of Three Extraction Approaches for the Isolation of Neurotransmitters from Rat Brain Samples. Int J Mol Sci. 2018 May 24;19(6). pii: E1560. doi: 10.3390/ijms19061560. PubMed PMID: 29882927.

11: Michaelian K. Homochirality through Photon-Induced Denaturing of RNA/DNA at the Origin of Life. Life (Basel). 2018 Jun 6;8(2). pii: E21. doi: 10.3390/life8020021. PubMed PMID: 29882802.

12: Liu Y, Hou H, Jiang X, Wang P, Dai X, Chen W, Gao L, Xia T. A WD40 Repeat Protein from Camellia sinensis Regulates Anthocyanin and Proanthocyanidin Accumulation through the Formation of MYB⁻bHLH⁻WD40 Ternary Complexes. Int J Mol Sci. 2018 Jun 6;19(6). pii: E1686. doi: 10.3390/ijms19061686. PubMed PMID: 29882778.

13: Youssef A, von Koschembahr A, Caillat S, Corre S, Galibert MD, Douki T. 6-Formylindolo[3,2-b]carbazole (FICZ) is a Very Minor Photoproduct of Tryptophan at Biologically Relevant Doses of UVB and Simulated Sunlight. Photochem Photobiol. 2018 Jun 8. doi: 10.1111/php.12950. [Epub ahead of print] PubMed PMID: 29882277.

14: Cao XY, Wang S, Tian SQ, Lou H, Kong YC, Yang ZJ, Liu JL. Spectroscopic and molecular modeling studies on the interactions of fluoranthene with bovine hemoglobin. Spectrochim Acta A Mol Biomol Spectrosc. 2018 May 30;203:301-307. doi: 10.1016/j.saa.2018.05.091. [Epub ahead of print] PubMed PMID: 29879645.

15: Yamashita-Kawanishi N, Sawanobori R, Matsumiya K, Uema A, Chambers JK, Uchida K, Shimakura H, Tsuzuki M, Chang CY, Chang HW, Haga T. Detection of felis catus papillomavirus type 3 and 4 DNA from squamous cell carcinoma cases of cats in Japan. J Vet Med Sci. 2018 Jun 5. doi: 10.1292/jvms.18-0089. [Epub ahead of print] PubMed PMID: 29877210.

16: Bolchi C, Bavo F, Regazzoni L, Pallavicini M. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction. Amino Acids. 2018 Jun 6. doi: 10.1007/s00726-018-2599-2. [Epub ahead of print] PubMed PMID: 29876689.

17: Peng J, Xiao Y, Li W, Yang Q, Tan L, Jia Y, Qu Y, Qian Z. Photosensitizer Micelles Together with IDO Inhibitor Enhance Cancer Photothermal Therapy and Immunotherapy. Adv Sci (Weinh). 2018 Feb 26;5(5):1700891. doi: 10.1002/advs.201700891. eCollection 2018 May. PubMed PMID: 29876215; PubMed Central PMCID: PMC5979747.

18: DeLuca JA, Allred KF, Menon R, Riordan R, Weeks BR, Jayaraman A, Allred CD. Bisphenol-A alters microbiota metabolites derived from aromatic amino acids and worsens disease activity during colitis. Exp Biol Med (Maywood). 2018 Jan 1:1535370218782139. doi: 10.1177/1535370218782139. [Epub ahead of print] PubMed PMID: 29874946.

19: Gao J, Lv J, Wu H, Dai Y, Nasir M. Impacts of wheat straw addition on dissolved organic matter characteristics in cadmium-contaminated soils: Insights from fluorescence spectroscopy and environmental implications. Chemosphere. 2018 Feb;193:1027-1035. doi: 10.1016/j.chemosphere.2017.11.112. Epub 2017 Nov 21. PubMed PMID: 29874729.

20: McKay MJ, Martfeld AN, De Angelis AA, Opella SJ, Greathouse DV, Koeppe RE 2nd. Control of Transmembrane Helix Dynamics by Interfacial Tryptophan Residues. Biophys J. 2018 Jun 5;114(11):2617-2629. doi: 10.1016/j.bpj.2018.04.016. PubMed PMID: 29874612.

Explore Compound Types